Product packaging for VX-950(Telaprevir)(Cat. No.:)

VX-950(Telaprevir)

Cat. No.: B12317879
M. Wt: 679.8 g/mol
InChI Key: BBAWEDCPNXPBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Direct-Acting Antivirals (DAAs) for Hepatitis C Virus (HCV)

For many years, the standard treatment for chronic Hepatitis C infection was a combination of pegylated interferon-α (PEG-IFN-α) and ribavirin (B1680618). elsevier.esny.gov This therapeutic approach was fraught with challenges, including low efficacy, particularly against the common HCV genotype 1, and a high incidence of debilitating side effects. nih.govelsevier.eshealthline.com Patients often experienced flu-like symptoms, hematological issues like anemia, and neuropsychiatric problems, which frequently led to dose reductions or discontinuation of therapy. ny.govelsevier.eshealthline.com The sustained virological response (SVR) rates, a measure of treatment success, hovered around 40-50% for genotype 1 infections. uptodateonline.ir

The limitations of interferon-based therapy created an urgent need for more effective and better-tolerated treatments. nih.gov This spurred a paradigm shift in HCV research towards the development of specifically targeted antiviral therapy for HCV (STAT-C). elsevier.esresearchgate.net This new strategy focused on designing molecules that directly interfere with specific viral proteins essential for the HCV life cycle. elsevier.esnih.gov The introduction of these direct-acting antiviral agents (DAAs) revolutionized HCV treatment. nih.govoup.com Telaprevir (B1684684) (VX-950) and Boceprevir (B1684563) were the first class of DAAs, specifically protease inhibitors, to be approved. nih.govacs.org Their arrival heralded a new era, significantly improving cure rates and illuminating the path for future, even more advanced, all-oral DAA regimens. nih.govmdpi.com

Significance of HCV NS3/4A Protease as a Target for Antiviral Research

The Hepatitis C virus genome encodes a large polyprotein that must be cleaved into individual structural and non-structural (NS) proteins to form a functional virus. nih.govplos.org The HCV NS3/4A serine protease is a key viral enzyme responsible for carrying out four of these essential cleavages, processing the junctions at NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B. plos.orgnih.gov This proteolytic activity is absolutely essential for viral replication, making the NS3/4A protease an attractive and critical target for antiviral drug development. plos.orgnih.govnih.gov

The NS3 protein itself is multifunctional, containing the serine protease domain at its N-terminus and an RNA helicase at its C-terminus. plos.orguw.edu However, the protease domain is only active when it forms a stable, non-covalent complex with its cofactor, the NS4A protein. plos.orgnih.gov The NS4A cofactor helps to properly fold the NS3 catalytic domain, aligning the key amino acids (His-57, Asp-81, and Ser-139) that form the catalytic triad (B1167595) required for its enzymatic function. plos.org

Beyond its role in polyprotein processing, the NS3/4A protease also helps the virus evade the host's innate immune system by cleaving cellular proteins involved in antiviral signaling pathways. nih.gov Despite its importance, designing inhibitors for NS3/4A was a significant challenge due to the shallow and solvent-exposed nature of its substrate-binding groove. nih.gov Nevertheless, its indispensable role in the viral life cycle made it a primary focus for rational drug design efforts, leading to the development of potent inhibitors like Telaprevir. nih.govresearchgate.net

Overview of VX-950's Contributions to Antiviral Research Methodologies

The development of VX-950 (Telaprevir) was a landmark achievement that significantly advanced antiviral research methodologies, particularly through the application of structure-based drug design. nih.gov After initial high-throughput screening failed to yield promising leads, researchers adopted a more rational approach. nih.gov By analyzing the crystal structure of the NS3/4A protease, they designed peptidomimetic compounds that could fit into the enzyme's active site. nih.govresearchgate.net Telaprevir was engineered as a linear peptidomimetic inhibitor featuring an α-ketoamide "warhead". nih.govnih.gov This group forms a reversible, covalent bond with the catalytic Serine-139 residue in the active site, effectively trapping the enzyme in a state that mimics the transition state of peptide cleavage. nih.gov

The study of Telaprevir also provided crucial insights into the dynamics of viral resistance. uptodateonline.ir Early monotherapy trials showed that while Telaprevir could dramatically reduce viral loads, resistant variants could emerge rapidly. uptodateonline.irnih.gov Population and clonal sequencing of the NS3/4A gene in patients who experienced treatment failure identified specific amino acid mutations (e.g., at positions V36, T54, R155, and A156) that conferred resistance. nih.govnatap.org This research highlighted the importance of a high genetic barrier to resistance and underscored the necessity of using DAAs in combination with other antiviral agents, like interferon or other DAAs, to suppress the emergence of resistant strains. nih.govnih.gov These findings on resistance profiles and the benefits of combination therapy became a guiding principle for the development of all subsequent HCV therapies. nih.gov

Research Data Tables

Table 1: Antiviral Activity of Telaprevir (VX-950) This table summarizes key in vitro inhibitory values for Telaprevir against HCV.

ParameterValueDescriptionSource
Ki (inhibition constant)7 nMSteady-state inhibition constant against HCV genotype 1 NS3/4A protease. nih.govmedchemexpress.com
IC50 (HCV Replicon)354 nMConcentration for 50% inhibition of HCV RNA replication in genotype 1b replicon cells (48-hour incubation). medchemexpress.combpsbioscience.com
IC90 (HCV Replicon)830 nMConcentration for 90% inhibition of HCV RNA replication in genotype 1b replicon cells (48-hour incubation). bpsbioscience.com
Viral Load Reduction (in vitro)4.7 log10Reduction in HCV RNA levels observed after a 2-week incubation with VX-950 in replicon cells. nih.gov
Viral Load Reduction (in vivo, monotherapy)-3.99 log10 (median)Change in plasma HCV RNA from baseline to day 15 in patients receiving Telaprevir alone. nih.gov

Table 2: Common Resistance-Associated Variants (RAVs) to Telaprevir This table lists key mutations in the NS3 protease that have been shown to confer resistance to Telaprevir.

Amino Acid PositionCommon MutationsResistance LevelSource
36V36A/MLower-level nih.gov
54T54A/SLower-level nih.gov
155R155I/K/M/TLower-level nih.gov
156A156SLower-level nih.gov
156A156T/VHigher-level nih.gov
CompositeV36M + R155KHigher-level nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H53N7O6 B12317879 VX-950(Telaprevir)

Properties

IUPAC Name

2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAWEDCPNXPBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870348
Record name 2-(2-{2-Cyclohexyl[(pyrazine-2-carbonyl)amino]acetamido}-3,3-dimethylbutanoyl)-N-[1-(cyclopropylamino)-1,2-dioxohexan-3-yl]octahydrocyclopenta[c]pyrrole-1-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of Action of Vx 950

Inhibition of HCV NS3/4A Serine Protease Activity

The primary target of Telaprevir (B1684684) is the HCV NS3/4A serine protease, an enzyme critical for the virus's life cycle. nih.govresearchgate.net This enzyme is a non-covalent heterodimer composed of the NS3 catalytic subunit and the NS4A activating cofactor. immune-system-research.com The NS3/4A protease is responsible for cleaving the HCV polyprotein at four specific sites to produce mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B). drugbank.comimmune-system-research.comnih.gov These proteins are essential for viral replication.

By inhibiting the NS3/4A protease, Telaprevir effectively blocks the processing of the viral polyprotein. nih.govselleckchem.com This disruption of the viral life cycle leads to a dose-dependent reduction in HCV RNA levels within infected host cells. immune-system-research.comnih.gov As a peptidomimetic inhibitor, Telaprevir's design was derived from the natural sequence of the NS5A/5B cleavage site of the protease, allowing it to compete effectively with the natural substrate. nih.govnih.gov Research has demonstrated its potent antiviral activity in both HCV replicon cell systems and in human hepatocytes infected with the virus. nih.govnih.gov

Table 1: Inhibitory Activity of Telaprevir (VX-950)

Parameter Value Description Source(s)
Target Enzyme HCV NS3/4A Serine Protease The viral enzyme essential for HCV polyprotein processing. drugbank.comnih.gov
Steady-State Inhibition Constant (Ki*) 7 nM A measure of the inhibitor's potency against genotype 1 NS3/4A protease. nih.govimmune-system-research.comnih.gov
50% Inhibitory Concentration (IC50) 354 nM The concentration required to inhibit HCV RNA replication in genotype 1b replicon cells by 50% after a 48-hour incubation. nih.govnih.govselleckchem.com
90% Inhibitory Concentration (IC90) 830 nM The concentration required to inhibit HCV RNA replication in genotype 1b replicon cells by 90% after a 48-hour incubation. selleckchem.comselleckchem.com

Reversible Covalent Peptidomimetic Inhibition

Telaprevir is classified as a peptidomimetic, covalent, and reversible inhibitor. nih.govnih.govresearchgate.net This distinguishes it from earlier noncovalent inhibitors. nih.govnih.gov The term "peptidomimetic" signifies that its chemical structure mimics a peptide, enabling it to fit into the active site of the protease. nih.gov

The key to its action is the formation of a covalent bond with the enzyme, which is an interaction where atoms from the inhibitor and the enzyme are directly linked. nih.govresearchgate.net However, unlike irreversible inhibitors that permanently disable the enzyme, the covalent bond formed by Telaprevir is reversible. nih.govnih.govmdpi.com This means the bond can be broken, allowing the enzyme to potentially regain function over time. mdpi.com This reversible covalent nature is mediated by a specific chemical group within the Telaprevir molecule. nih.govresearchgate.net

"Serine Trap" Mechanism Involving the Protease Catalytic Triad (B1167595)

The mechanism of covalent bond formation involves a process known as a "serine trap". nih.govnih.gov Telaprevir incorporates an α-ketoamide group, which acts as an electrophilic "warhead". nih.govresearchgate.net This functional group is specifically designed to interact with the catalytic triad of the HCV NS3/4A protease. nih.gov The catalytic triad is a set of three amino acid residues at the enzyme's active site—Histidine-58 (H58), Aspartate-82 (D82), and Serine-139 (S139)—that work together to perform catalysis. drugbank.com

The inhibition process occurs when the nucleophilic hydroxyl group of the catalytic Serine-139 attacks the electrophilic keto-carbonyl carbon of Telaprevir's α-ketoamide group. nih.govnih.gov This reaction forms a stable, covalent adduct known as a hemiketal. researchgate.net This hemiketal structure mimics the tetrahedral transition state that is normally formed during the cleavage of a peptide bond, thus blocking the enzyme's natural function. researchgate.netnih.gov By forming this stable complex, Telaprevir effectively "traps" the catalytic serine, arresting the protease's activity. nih.gov

Multi-Stage Binding Kinetics: Initial Complex Formation and Covalent Rearrangement

The interaction between Telaprevir and the NS3/4A protease is not a simple, one-step event. It follows a multi-stage, or biphasic, binding process characterized by slow-binding and slow-dissociation kinetics. nih.govnih.govselleckchem.com

The process unfolds in two distinct steps:

Initial Complex Formation: The first stage involves the rapid, non-covalent binding of Telaprevir to the protease's active site, forming a transient and relatively weak initial enzyme-inhibitor complex (E•I). nih.govmdpi.com

Covalent Rearrangement: Following this initial association, the complex undergoes a slow conformational rearrangement. nih.gov It is during this second step that the covalent bond is formed between the inhibitor's α-ketoamide and the protease's catalytic serine, resulting in a much more stable and tightly bound hemiketal complex (E-I*). nih.gov

This two-step mechanism leads to the formation of a tight, long-lived enzyme-inhibitor complex. nih.gov The stability of this final complex is demonstrated by its very long dissociation half-life of 58 minutes, meaning it remains bound to and inhibits the enzyme for a significant duration. nih.gov

Table 2: Kinetic Properties of Telaprevir (VX-950) Binding

Kinetic Feature Description Consequence Source(s)
Binding Mechanism Two-step, biphasic process Formation of a highly stable complex. nih.govmdpi.com
Initial Step Formation of a weak, non-covalent enzyme-inhibitor complex (E•I). Positions the inhibitor for the next step. nih.gov
Second Step Slow rearrangement to a stable, covalent hemiketal complex (E-I*). Creates a tightly bound, long-lived inhibitory state. nih.gov
Kinetics Slow-on, slow-off binding Prolonged duration of enzyme inhibition. nih.govnih.gov
Complex Half-Life (t1/2) 58 minutes The time taken for half of the enzyme-inhibitor complexes to dissociate. nih.gov

Structural Biology of Vx 950 Interactions with Target Enzymes

HCV NS3/4A Protease Domain Architecture and Catalytic Site Characterization

The HCV NS3 protein is a multifunctional enzyme with a serine protease domain located in its N-terminal region and an RNA helicase domain in its C-terminal portion. nih.govresearchgate.net The protease domain requires a cofactor, the NS4A protein, to form a stable and active heterodimeric complex known as the NS3/4A protease. immune-system-research.comnih.gov This complex is responsible for cleaving the HCV polyprotein at four specific sites, a process essential for the maturation of viral proteins. immune-system-research.comnih.gov

The NS3 protease domain adopts a double β-barrel fold, characteristic of the chymotrypsin-like serine protease superfamily. nih.govpsu.edu The catalytic site is situated in a shallow groove located in the cleft between these two β-barrel sub-domains. nih.govresearchgate.netbenthamdirect.com The NS4A protein acts as an activating cofactor; its central hydrophobic region interacts with the NS3 protease domain, which helps to properly fold and stabilize the enzyme's active site for efficient catalysis. mdpi.com

Structural Description of the Catalytic Triad (B1167595) (His57, Asp81, Ser139)

The catalytic activity of the HCV NS3/4A protease relies on a canonical catalytic triad of three amino acid residues: Histidine-57 (His57), Aspartic acid-81 (Asp81), and Serine-139 (Ser139). nih.govnih.govresearchgate.net These residues are highly conserved across HCV genotypes and are precisely positioned within the active site to perform catalysis. mdpi.com

Serine-139 (Ser139) : Located in the C-terminal domain, Ser139 acts as the primary nucleophile. nih.gov During catalysis, its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond of the substrate. nih.govcabidigitallibrary.org

Histidine-57 (His57) : Positioned in the N-terminal domain, His57 functions as a general acid-base catalyst. nih.govnih.gov It accepts a proton from Ser139, activating it for the nucleophilic attack, and subsequently donates a proton during the breakdown of the tetrahedral intermediate. nih.govcabidigitallibrary.org

Aspartic acid-81 (Asp81) : Also in the N-terminal domain, Asp81 orients the imidazole (B134444) ring of His57 and stabilizes its positively charged form through a hydrogen bond. nih.govnih.gov This interaction, often termed a charge relay system, increases the basicity of His57, enabling it to deprotonate Ser139. nih.gov

The spatial arrangement of this triad is crucial for the protease's function, and any substitution of these residues abolishes its proteolytic activity. nih.gov

Co-crystallization and High-Resolution Structural Elucidation of VX-950-Protease Complexes

The development of Telaprevir (B1684684) was heavily reliant on structure-based drug design, which was made possible by the co-crystallization of the inhibitor with the HCV NS3/4A protease. researchgate.netnih.gov These high-resolution crystal structures provided detailed atomic-level insights into how Telaprevir binds to the active site, revealing the specific interactions that confer its high potency and selectivity. researchgate.netbenthamdirect.com The α-ketoamide warhead of Telaprevir was specifically designed to form a reversible, covalent bond with the catalytic Ser139, a strategy that significantly increases its binding affinity, especially given the shallow nature of the enzyme's substrate-binding groove. researchgate.netbenthamdirect.com

Analysis of Specific PDB Entries (e.g., 3SV6 for Telaprevir-NS3/4A complex)

The crystal structure of the HCV NS3/4A protease in complex with Telaprevir, available in the Protein Data Bank (PDB) under the accession code 3SV6 , offers a clear depiction of the inhibitor-enzyme interaction. rcsb.orgresearchgate.netebi.ac.uk This structure was determined by X-ray diffraction to a high resolution of 1.40 Å, providing a precise and detailed view of the binding mode. rcsb.org

Analysis of the 3SV6 structure reveals that Telaprevir binds in the active site, with its α-ketoamide group forming a covalent hemiacetal linkage with the hydroxyl group of the catalytic Ser139. researchgate.netresearchgate.net This covalent interaction effectively mimics the tetrahedral transition state of the natural substrate cleavage process. researchgate.net The pyrazine (B50134) group of Telaprevir is notably solvent-exposed, a feature that has been explored in further drug development studies. researchgate.net

Crystallographic Data for PDB Entry 3SV6
ParameterValueReference
PDB ID3SV6 rcsb.orgebi.ac.uk
MethodX-RAY DIFFRACTION rcsb.org
Resolution1.40 Å rcsb.org
R-Value Work0.158 rcsb.org
R-Value Free0.171 rcsb.org
LigandTelaprevir (VX-950) rcsb.org

Molecular Interactions at the Enzyme Active Site

Telaprevir is a peptidomimetic inhibitor, meaning its structure is designed to mimic the natural substrate of the NS3/4A protease. medchemexpress.comasm.org Its binding involves a combination of covalent and non-covalent interactions within the enzyme's active site. The key interaction is the formation of a reversible covalent bond between the α-ketoamide "warhead" of Telaprevir and the catalytic Ser139 residue. nih.govresearchgate.netplos.org This covalent linkage is further stabilized by hydrogen bonds within the oxyanion hole, a feature of the active site that stabilizes the negative charge developing on the carbonyl oxygen during catalysis. researchgate.net

Detailed Analysis of Hydrophobic Side Chain Occupancy within Substrate-Binding Pockets (S1-S4)

The substrate-binding groove of the NS3/4A protease is divided into several sub-pockets (S1, S2, S3, S4, etc.) that accommodate the corresponding amino acid side chains (P1, P2, P3, P4, etc.) of the substrate or inhibitor. nih.gov The design of Telaprevir was optimized to place specific chemical groups into these pockets to maximize binding affinity. researchgate.net

Telaprevir (VX-950) Interactions with NS3/4A Substrate-Binding Pockets
Inhibitor MoietyBinding PocketKey InteractionsReference
P1 (Cyclopropyl group)S1Occupies the S1 pocket, which is a narrow hydrophobic cavity. This interaction is critical for inhibitor potency. nih.gov
P2 (Cyclopentylproline)S2The small P2 cyclopentylproline (B15502740) moiety makes van der Waals contacts within the S2 pocket, which is near residues like R155, A156, and D168 that are associated with drug resistance. researchgate.net
P3S3Forms interactions within the S3 pocket. nih.gov
P4 (Pyrazine)S4The pyrazine group occupies the S4 pocket and also forms a hydrogen bond interaction with the Gln192 side chain via a water molecule. nih.gov

Characterization of Non-Covalent Interactions and Conformational Dynamics upon VX-950 Binding

Beyond the crucial covalent bond, the stability of the Telaprevir-protease complex is significantly enhanced by a network of non-covalent interactions. nih.gov These include numerous hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

Hydrogen Bonds: The ketoamide oxygen of Telaprevir sits (B43327) in the oxyanion hole and forms hydrogen bonds with the backbone amide nitrogens of Gly137, Ala138, and Ser139. researchgate.netresearchgate.net The Nε2 nitrogen of His57 also forms a hydrogen bond with the keto oxygen. researchgate.net Additionally, a structural water molecule facilitates a hydrogen bond between the P5 pyrazine moiety of Telaprevir and the side chain of Gln192. nih.gov

Hydrophobic Interactions: The various alkyl and aryl groups of Telaprevir, such as the cyclopropyl (B3062369) group at P1 and the cyclopentylproline at P2, engage in extensive van der Waals contacts within the predominantly hydrophobic substrate-binding pockets. researchgate.netnih.gov

Conformational Dynamics: The binding of Telaprevir induces a stable conformation in the enzyme's active site. nih.gov The inhibitor fits snugly within the substrate envelope, the consensus volume occupied by natural substrates. researchgate.net However, certain parts of the molecule, particularly at the S2 subsite, protrude slightly beyond this envelope, making them susceptible to resistance mutations at residues like R155 and D168. researchgate.net The binding of the inhibitor stabilizes the active site, including the catalytic triad, in a conformation conducive to inhibition. nih.gov

Computational Structural Biology Approaches in Understanding Binding

Computational methods are pivotal in elucidating the intricate interactions between VX-950 (Telaprevir) and the hepatitis C virus (HCV) NS3/4A protease. These in silico techniques provide a molecular-level understanding that complements experimental data, offering insights into binding mechanisms and the structural basis of drug resistance.

Protein-ligand docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govmdpi.com For VX-950, docking studies have been instrumental in visualizing its binding mode within the active site of the HCV NS3/4A protease. nih.govresearchgate.net

These studies have successfully modeled the covalent but reversible interaction characteristic of VX-950. researchgate.netnih.gov Docking simulations consistently show that the ketoamide warhead of VX-950 forms a covalent bond with the catalytic residue Serine 139 (S139) of the protease. researchgate.net This primary interaction is crucial for the inhibitor's potent activity.

Further analysis of the docked conformation reveals other significant interactions that stabilize the protein-ligand complex. The cyclopropyl group at the P1 position of VX-950 is oriented towards a hydrophobic pocket within the enzyme's active site. researchgate.net The inhibitor's backbone forms several hydrogen bonds with the protease, and its various side chains engage in extensive hydrophobic and van der Waals interactions with active site residues. researchgate.netyoutube.com Computational tools have been used to analyze these non-covalent interactions, identifying key residues involved in the binding. nih.gov

Table 1: Key Interactions of VX-950 with NS3/4A Protease Identified via Docking Studies
VX-950 MoietyInteracting Protease Residue(s)Type of InteractionReference
α-ketoamideSer139Covalent bond researchgate.net
P1 Cyclopropyl groupHydrophobic Pocket ResiduesHydrophobic interaction researchgate.net
P2 CyclopentylprolineR155Hydrophobic contacts nih.gov
Inhibitor BackboneHis57, Gly137, Ala157Hydrogen bonds researchgate.net

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of biological macromolecules over time. nih.gov This method has been applied to investigate how mutations in the NS3/4A protease affect its structure, dynamics, and interaction with VX-950, thereby providing a molecular basis for drug resistance. nih.govplos.org

Simulations comparing the wild-type protease with drug-resistant mutants, such as those at positions V36 and T54, have revealed subtle but critical structural changes. nih.gov For instance, MD simulations of the T54A mutant showed a reduced depth of the binding cavity for the inhibitor's cyclopropyl group. nih.gov These structural alterations can weaken the binding of VX-950, which correlates with observed increases in resistance. nih.gov The T54A mutation was found to confer a higher level of resistance than the T54S mutation, a finding supported by both computational analysis and in vitro data. nih.gov

MD simulations have also been used to explore the impact of mutations distant from the active site, such as R155K. nih.gov Modeling suggests that the R155K substitution leads to a loss of crucial hydrophobic contacts between the protease and the P2 moiety of VX-950. nih.gov Furthermore, this mutation can disrupt an important electrostatic network involving residues R123, D168, and D81, which modulates the surface charge and affects inhibitor binding. nih.gov

Comparative MD simulations of different HCV genotypes have helped explain variations in Telaprevir susceptibility. plos.org For example, proteases from genotypes 3a and 4a, which show higher resistance to Telaprevir, exhibit greater conformational instability in the catalytic triad (H57, D81, S139) compared to the more susceptible genotype 1b. plos.org This inherent instability is thought to hinder the efficient binding of linear inhibitors like Telaprevir. plos.org

Table 2: Findings from Molecular Dynamics Simulations of VX-950 with Protease Mutants
Protease MutationKey Computational FindingImpact on VX-950 InteractionObserved Resistance (Fold Change in IC₅₀)Reference
T54AReduced depth of the cyclopropyl binding cavity.Impairs inhibitor binding.11.7-fold increase nih.gov
T54SMinor impact on protease structure.Less compromised VX-950 binding compared to T54A.1.9-fold increase nih.gov
R155KLoss of hydrophobic contacts with the P2 group of VX-950; disruption of electrostatic network.Weakens inhibitor binding.Low-level resistance conferred nih.govnih.gov
V36A/G/L/MMutations located away from the binding pocket but impact side chain and backbone conformations.Impaired interaction with VX-950.Low-level resistance conferred nih.gov

Molecular Basis of Resistance to Vx 950

Identification of Resistance-Associated Substitutions (RASs) in the NS3/4A Protease Domain

In vitro studies and clinical trials have identified specific amino acid substitutions within the NS3/4A protease domain that are associated with reduced susceptibility to VX-950. nih.gov These resistance-associated substitutions (RASs) emerge under the selective pressure of the drug, granting the virus a survival advantage. oup.com Population sequencing of the NS3/4A region in patients who did not achieve a sustained virologic response (SVR) has been instrumental in identifying these variants. oup.comoup.com

The primary RASs linked to VX-950 resistance include substitutions at several key positions within the NS3 protease.

Table 1: Key Resistance-Associated Substitutions for VX-950

Amino Acid Position Wild-Type Observed Substitutions
Valine 36 (V36) V A, G, I, L, M
Threonine 54 (T54) T A, S
Arginine 155 (R155) R G, K, T, M
Alanine 156 (A156) A F, N, S, T, V
Aspartic Acid 168 (D168) D N

Data sourced from oup.comoup.com

The development of resistance to VX-950 is primarily associated with mutations at five key amino acid positions in the NS3 protease: V36, T54, R155, A156, and D168. oup.comnih.gov The prevalence and impact of these mutations can differ between HCV subtypes, particularly between genotypes 1a and 1b. oup.comnih.gov

V36 and T54: Mutations at these positions, such as V36A/M and T54A/S, are frequently observed. nih.govresearchgate.net They are located more than 13 Å away from the active site but still confer low-to-moderate levels of resistance. nih.govresearchgate.net

R155: This position is located within the S3/S4 pocket of the protease. nih.gov R155K/T substitutions are prominent resistance mutations, especially in patients with HCV genotype 1a. nih.govnih.gov

A156: Situated in the S1 subsite of the protease active site, this position directly interferes with inhibitor binding. nih.gov The A156S substitution was identified as the dominant in vitro resistance variant against VX-950, while A156T/V mutations confer high-level resistance. nih.govnih.gov The A156V/T mutation is particularly prominent in patients with HCV genotype 1b. nih.gov

D168: While mutations at D168 can confer resistance, they are less impactful against VX-950 compared to other protease inhibitors like BILN 2061. nih.govacs.org The major BILN 2061-resistant mutants at D168 remain largely susceptible to VX-950. nih.gov

Phenotypic Characterization of VX-950 Resistance In Vitro

The phenotypic effect of RASs is quantified in laboratory settings using replicon systems, which are cell lines containing self-replicating HCV RNA. nih.gov These assays measure the change in the drug concentration required to inhibit viral replication by 50% (EC50) or enzyme activity by 50% (IC50) for the mutant virus compared to the wild-type virus. nih.govnih.gov

The level of resistance conferred by a specific substitution is expressed as a "fold increase" in the IC50 or EC50 value. researchgate.net A higher fold increase signifies greater resistance. Studies have shown that single mutations at positions V36 and T54 generally confer low-level resistance, while mutations at R155 and A156 can lead to moderate or high-level resistance. nih.govasm.org

Table 2: In Vitro Resistance Levels of NS3 Protease Variants to VX-950 (Telaprevir)

NS3 Variant Genotype IC50 (nM) Fold Change in IC50 vs. Wild-Type
Wild-Type 1a 30 1
V36A 1a 134 4
V36M 1a 163 5
T54A 1a 749 25
T54S 1a 120 4
A156S 1b - >10
A156T 1b - >100
V36M + R155K 1a - >40

Data for V36/T54 variants sourced from nih.gov. Data for A156 and double mutants sourced from nih.govasm.org. Note: IC50 values can vary between assays.

While single RASs can reduce the efficacy of VX-950, the combination of multiple mutations often leads to significantly higher levels of resistance. nih.gov In patients with genotype 1a, the double mutant V36M + R155K is frequently observed in cases of treatment failure. oup.com This combination is associated with larger increases in the antiviral EC50 compared to the single mutations alone. nih.gov

For instance, while V36A/M or T54A single substitutions confer less than an eight-fold increase in resistance, variants with double substitutions at V36 plus T54 show approximately 20-fold resistance. asm.org Even more dramatically, double mutants combining a V36 substitution with a mutation at R155 or A156 can result in over 40-fold resistance to telaprevir (B1684684). asm.org This synergistic effect underscores the challenge posed by the evolution of complex mutational patterns in the virus.

Structural and Mechanistic Insights into Resistance Development

The development of resistance to VX-950 is rooted in structural changes within the NS3/4A protease that weaken its interaction with the inhibitor. nih.govresearchgate.net These changes can either directly obstruct the binding of the drug or indirectly alter the conformation of the active site to be less favorable for binding.

Crystal structures and molecular modeling have provided crucial insights into how RASs disrupt the binding of VX-950. nih.govnih.gov

Direct Interference: Mutations at position A156, located in the protease's active site, directly interfere with the binding of VX-950. nih.gov The larger side chains of threonine (A156T) or valine (A156V) create steric hindrance, preventing the inhibitor from docking effectively. nih.gov

Altered Binding Pocket Conformation: Mutations at V36 and T54, although distant from the active site, are believed to cause resistance by impairing the interaction between protease residues and the cyclopropyl (B3062369) group of VX-950. nih.gov

Disruption of Key Interactions: The R155K mutation in genotype 1a alters the electrostatic network at the binding site. researchgate.netnih.gov Telaprevir interacts directly with residue R155, and substituting the arginine with a lysine (B10760008) weakens this interaction, thereby reducing the inhibitor's potency. nih.gov

Indirect Structural Changes: The D168A mutation, which confers significant resistance to other inhibitors, has a minimal effect on VX-950. nih.gov This is because the resistance mechanism involves disrupting a salt-bridge interaction with R155, which in turn clashes with the other inhibitor. nih.gov The binding mode of VX-950 is not significantly affected by this conformational change in R155, explaining its retained activity against D168 variants. nih.gov

Role of RASs in Interfering with the Catalytic Triad (B1167595) and Ligand Binding Site

The development of resistance to VX-950 (Telaprevir) is primarily driven by specific amino acid substitutions within the Hepatitis C Virus (HCV) NS3/4A protease. These resistance-associated substitutions (RASs) can compromise the inhibitor's efficacy by altering the structural and chemical environment of the enzyme's active site. The NS3/4A protease relies on a classic chymotrypsin-like catalytic triad, composed of Histidine-57 (His57), Aspartate-81 (Asp81), and Serine-139 (Ser139), to carry out its function of polyprotein cleavage. nih.govnih.gov VX-950 is designed to bind tightly within the active site cleft, forming interactions with key residues and covalently modifying the catalytic Ser139. RASs interfere with this process through direct and indirect mechanisms.

Mutations can occur at residues that are in direct contact with the inhibitor or at positions distant from the binding pocket. nih.gov For instance, substitutions at residues R155 and A156 are located within the ligand-binding pocket and directly interfere with the binding of the protease inhibitor, leading to high-level drug resistance. nih.govresearchgate.net The R155K mutation, for example, can disrupt favorable cation-π stacking interactions with the inhibitor, significantly reducing its potency. researchgate.net Similarly, the A156T mutation causes a substantial loss of potency. researchgate.net

Conversely, other significant RASs, such as those at positions V36 and T54, are located far from the active site, within the protein's interior. nih.gov These mutations induce resistance through more subtle, allosteric effects. The T54A mutation, for example, is proposed to interfere with both the catalytic triad and the ligand binding site. nih.gov Molecular dynamics simulations suggest that mutations at position T54 can alter the network of non-covalent residue interactions, impacting the conformation of the catalytic residues and the ligand binding site. nih.gov The T54A substitution leads to a higher level of resistance compared to the T54S mutation, which has a more minor impact on the protease structure and inhibitor binding. nih.gov Mutations at V36 (e.g., V36A/G/L/M) also confer low to medium levels of resistance by causing conformational changes that indirectly affect the inhibitor's binding affinity. nih.gov

The stability and conformation of the catalytic triad itself can be influenced by the viral genotype, which may contribute to innate differences in drug susceptibility. nih.govtandfonline.com Molecular dynamics studies have indicated that the catalytic site in HCV genotype 4a, for instance, exhibits inherent conformational instability compared to genotype 1b, which could be related to its altered catalytic activity and drug resistivity. tandfonline.com Therefore, RASs can be seen as perturbations that further destabilize the precise architecture required for efficient inhibitor binding, either by directly obstructing the ligand or by inducing long-range conformational changes that disrupt the integrity of the catalytic triad and the binding pocket. nih.gov

Table 1: Key Resistance-Associated Substitutions (RASs) to Telaprevir and Their Mechanism of Interference

RAS PositionExample SubstitutionsLocation Relative to Active SitePrimary Mechanism of Interference
V36 V36A, V36G, V36MDistant, protein interiorInduces allosteric conformational changes affecting the ligand binding pocket. nih.gov
T54 T54A, T54SDistant, protein interiorInterferes with the catalytic triad and ligand binding site through altered non-covalent interactions. nih.gov
R155 R155K, R155TIn ligand binding siteDirectly interferes with inhibitor binding; disrupts key interactions like cation-π stacking. nih.govresearchgate.net
A156 A156S, A156TIn ligand binding siteDirectly obstructs inhibitor binding, leading to high-level resistance. nih.govresearchgate.net

Assessment of Viral Fitness of Resistance Variants in Experimental Systems

The emergence and persistence of drug-resistant viral strains are governed not only by the level of resistance they confer but also by their replicative fitness compared to the wild-type virus. Viral fitness refers to the replication capacity of the virus in a specific environment. In the context of antiviral therapy, mutations that confer drug resistance often come at a cost to the virus's inherent ability to replicate efficiently. nih.govhcvguidelines.org This fitness cost is a critical factor in determining whether a resistant variant will be selected and maintained within the viral population.

The assessment of the viral fitness of Telaprevir resistance variants is typically conducted using in vitro experimental systems, most notably the HCV replicon system. nih.govnatap.org HCV replicons are self-replicating subgenomic or full-length HCV RNAs that can be introduced into cultured human hepatoma cells (e.g., Huh-7 cells). nih.gov These systems allow researchers to introduce specific RASs into the NS3/4A protease gene and measure the resulting replication capacity in the absence of the drug. hcvguidelines.org Replication levels are quantified by measuring HCV RNA or protein levels over time. nih.gov

Studies using these systems have demonstrated an inverse relationship between the level of drug resistance and viral fitness for many Telaprevir variants. nih.govnih.gov For example, the A156T mutation, which confers a very high level of resistance to Telaprevir, significantly impairs the virus's replication capacity, exhibiting low fitness. natap.org In contrast, mutations that confer low-to-moderate levels of resistance, such as V36M and T54A, are associated with a more intermediate reduction in viral fitness. nih.govnih.gov This balance between resistance and fitness explains why variants like V36M are often detected during viral breakthrough in patients. nih.gov

Interestingly, some studies have shown that increased replicative fitness, acquired through serial passage in cell culture, can lead to a phenotype of partial resistance to multiple drugs, including Telaprevir, even without the presence of canonical drug resistance mutations. nih.govresearchgate.net This suggests that a highly fit virus may be better able to overcome the inhibitory effects of a drug. Furthermore, while single resistance mutations often reduce fitness, combinations of mutations (e.g., V36M/R155K) can sometimes emerge, potentially offering a more optimal balance of resistance and compensated fitness. natap.org In the absence of drug pressure, there is a tendency for the viral population to revert to the more fit, wild-type sequence, with less fit variants decaying more rapidly. nih.gov

Table 2: In Vitro Assessment of Fitness and Resistance for Key Telaprevir Variants

NS3 Protease VariantResistance Level (Fold change in EC₅₀/IC₅₀)Relative Replication Fitness (% of Wild-Type)
Wild-Type 1 (Baseline)100%
V36M Low (~2-5 fold)Moderately reduced (~60-80%) nih.gov
T54A Medium (~10-18 fold)Reduced (~20-50%) nih.govnatap.org
R155K Medium (~10-50 fold)Reduced (~15-40%) nih.gov
A156S Medium (~15-20 fold)Significantly reduced (~5-15%) nih.govnatap.org
A156T High (>100 fold)Severely impaired (<5%) natap.org

Note: The values presented are approximate ranges compiled from multiple in vitro studies and can vary depending on the specific HCV genotype and experimental system used.

Drug Discovery and Rational Design Principles of Vx 950

Application of Rational Drug Design (RDD) to HCV Protease Inhibitors

The development of VX-950 (Telaprevir) is a prime example of the successful application of rational drug design (RDD) principles to create a potent and specific antiviral agent. The hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication, was identified as a key therapeutic target. However, the shallow and relatively featureless substrate-binding groove of the protease made the discovery of potent, orally bioavailable small-molecule inhibitors a significant challenge. RDD, which leverages structural and mechanistic information about a biological target to design new drugs, was instrumental in overcoming these hurdles. By employing a combination of structure-based and ligand-based design strategies, researchers were able to develop highly targeted inhibitors like VX-950.

The discovery of VX-950 was heavily reliant on structure-based drug design (SBDD). nih.govnih.gov This approach utilizes the three-dimensional structural information of the target enzyme, in this case, the HCV NS3/4A protease, to design molecules that can bind to it with high affinity and specificity. The development process for VX-950 began with the known sequence of the natural HCV NS5A/5B cleavage site, which is the substrate for the protease. nih.gov

Using the crystal structure of the NS3/4A protease, scientists designed VX-950 as a peptidomimetic that mimics this natural substrate. nih.govnih.gov This allowed for the precise engineering of the inhibitor's molecular scaffold. The hydrophobic side chains of VX-950 were designed to fill several of the substrate-binding pockets (S1 to S4) of the enzyme, maximizing favorable interactions. nih.gov A critical aspect of the SBDD approach was the strategic placement of an electrophilic "warhead" to interact directly with the catalytic center of the protease. nih.govnih.govbenthamdirect.com This structure-guided approach enabled the creation of a molecule that not only fits snugly into the active site but also forms a stable, long-lived complex with the enzyme. nih.gov

While SBDD was the primary driver, ligand-based drug design (LBDD) also played a role in the progression from initial hits to a clinical lead. LBDD focuses on the properties of known active molecules (ligands) to generate new compound ideas, particularly when a high-resolution structure of the target is not available or to complement SBDD. In the case of HCV protease inhibitors, early research identified peptide-based compounds with inhibitory activity. The knowledge gained from the structure-activity relationships (SAR) of these early prototypes informed the design of more drug-like molecules.

The evolution from early inhibitor scaffolds to the optimized structure of VX-950 involved systematic modifications to enhance potency and improve pharmacokinetic properties. For instance, the transition from less stable aldehyde warheads to the more robust α-ketoamide moiety was a key optimization step guided by the need for better metabolic stability and a favorable binding mechanism. benthamdirect.comnih.gov This iterative process of synthesizing and testing new analogs, based on the performance of previous compounds, is a hallmark of LBDD and was crucial for refining the scaffold that ultimately led to VX-950.

Evolution of HCV NS3/4A Protease Inhibitor Scaffolds Leading to VX-950

The path to discovering VX-950 was an evolutionary process, building upon years of research into inhibiting the HCV NS3/4A protease. The initial challenge was significant due to the enzyme's shallow binding site, which made it difficult for small molecules to achieve high-affinity binding. benthamdirect.com Early efforts focused on mimicking the natural peptide substrate of the protease.

The first prototypes of HCV NS3/4A inhibitors were largely peptide-based and often incorporated an aldehyde group at the C-terminus. benthamdirect.com Aldehydes act as "serine traps," forming a covalent bond with the catalytic serine residue in the protease's active site. While these early molecules demonstrated the feasibility of covalent inhibition, they often suffered from poor pharmacological properties, including low oral bioavailability and metabolic instability. nih.gov

A significant breakthrough came with the development of inhibitors containing an α-ketoamide group. nih.govbenthamdirect.com This chemical moiety proved to be a superior electrophilic warhead compared to aldehydes. nih.gov The optimization of these α-ketoamide scaffolds by researchers at Vertex Pharmaceuticals led directly to the discovery of VX-950. nih.govbenthamdirect.com This transition represented a critical step in the evolution of HCV protease inhibitors, yielding compounds with greatly improved potency and drug-like characteristics. nih.gov

Design of VX-950 as a Peptidomimetic Inhibitor

VX-950 is classified as a peptidomimetic inhibitor, meaning it is a small molecule designed to mimic the structure and function of a natural peptide. nih.govnih.gov It was derived from the sequence of the HCV NS5A/5B polypeptide, which the NS3/4A protease naturally cleaves. nih.govnih.gov This design strategy ensures that the inhibitor is recognized by the enzyme and binds effectively to its active site. The linear structure of VX-950 contains side chains that correspond to the amino acid residues of the natural substrate, allowing it to occupy the binding pockets of the protease. nih.govresearchgate.net

The defining feature of VX-950's design is the strategic incorporation of an electrophilic α-ketoamide group. nih.govresearchgate.net This functional group serves as a "warhead" that covalently, yet reversibly, binds to the protease. nih.govresearchgate.net The mechanism involves the keto-carbonyl of the α-ketoamide acting as a reversible trap for the catalytic Serine 139 residue of the enzyme. nih.gov This interaction forms a stable hemiketal complex, effectively anchoring the inhibitor within the active site. nih.gov

This covalent binding provides significant binding energy and is responsible for the inhibitor's potent activity. nih.gov The binding process is characterized by a slow-on, slow-off kinetic profile, meaning the inhibitor forms a long-lived, tightly bound complex with the enzyme. nih.gov The dissociation half-life of the covalent complex between VX-950 and the protease is nearly an hour. nih.gov This prolonged inhibition is a key factor in its powerful antiviral effect, distinguishing it from noncovalent inhibitors which have a much shorter enzyme-inhibitor complex half-life. nih.govnih.govovid.com

InhibitorClassBinding MechanismKey Feature
VX-950 (Telaprevir) Peptidomimetic α-ketoamideReversible CovalentSlow-on, slow-off kinetics; long-lived enzyme complex nih.govnih.gov
BILN 2061 PeptidomimeticNoncovalentRapid formation and dissociation of enzyme complex nih.govovid.com
Early Prototypes Peptide-basedCovalentAldehyde "serine trap"; often poor stability benthamdirect.comnih.gov

Optimization Strategies for Enhancing Potency and Selectivity during Drug Discovery

The development of VX-950 (Telaprevir) as a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease was a landmark achievement in structure-based drug design. nih.govnih.gov The optimization process evolved from early peptide-based leads, incorporating key structural modifications to enhance binding affinity, specificity, and pharmacokinetic properties. The strategies focused on systematically refining the inhibitor's interaction with the enzyme's active site, which is characterized by a shallow substrate-binding groove. nih.gov

The core of the optimization strategy was a peptidomimetic scaffold designed to mimic the natural substrate of the NS3/4A protease. nih.gov This scaffold was systematically modified at several key positions (P1, P2, P3, and the electrophilic "warhead") to achieve the desired potency and selectivity profile.

Key Optimization Strategies Included:

Introduction of an α-ketoamide Warhead: A critical innovation in the design of VX-950 was the use of an α-ketoamide as an electrophilic group. tandfonline.com This moiety forms a covalent but reversible bond with the catalytic serine (Ser139) in the active site of the NS3 protease. tandfonline.com This mechanism of action, involving a slow-on, slow-off binding process, contributes significantly to the compound's high potency, resulting in a steady-state inhibition constant (Ki*) of 7 nM. nih.govnih.gov

P1 Group Optimization for Potency and Stereoselectivity: The P1 position is crucial for anchoring the inhibitor in the S1 pocket of the protease. Optimization efforts revealed that the stereochemistry at this position was critical for potent inhibition. VX-950 possesses the S configuration at its P1 chiral center. Its diastereomer, with an R configuration at the P1 position, was found to be nearly 30-fold less potent against the HCV NS3/4A serine protease, highlighting the high degree of stereoselectivity of the enzyme's active site. nih.gov

CompoundP1 ConfigurationKi* (nM)Relative Potency
VX-950 S71x
R-diastereomer of VX-950 R~210~1/30x

P2 Group Rigidification: To improve binding affinity and reduce the entropic penalty upon binding, the flexible proline residue often found in early peptidomimetic inhibitors was replaced with a more rigid bicyclic proline motif. nih.gov This structural constraint locks the molecule into a conformation that is more favorable for binding to the protease active site, thereby enhancing potency.

Removal of P1' Acidic Charge: Early-generation protease inhibitors often contained a carboxylic acid at the P1' position to mimic the product of peptide cleavage and interact with the catalytic histidine. However, this charged group often resulted in poor oral bioavailability. A key optimization step in the development of VX-950 was the removal of this acidic moiety, which improved its pharmacokinetic profile without compromising potency. nih.gov

These combined optimization strategies transformed an initial peptide substrate lead into a potent, selective, and orally bioavailable drug candidate. The resulting compound, VX-950, demonstrated excellent antiviral activity in both HCV replicon cells (IC50 = 354 nM) and in hepatocytes infected with HCV-positive patient sera (IC50 = 280 nM). nih.govnih.gov The selectivity of VX-950 was notable; despite having a reactive electrophilic group, it showed a high degree of selectivity for the HCV protease over other related human proteases. tandfonline.com

ParameterValue
Steady-State Inhibition Constant (Ki*) 7 nM
50% Inhibitory Concentration (IC50) in Genotype 1b HCV Replicon Cells 354 nM
50% Inhibitory Concentration (IC50) in Infected Human Fetal Hepatocytes 280 nM
50% Cytotoxic Concentration (CC50) in Replicon Cells 83 µM
Selectivity Index (CC50/IC50) ~230

Enzyme Kinetics and Binding Dynamics of Vx 950

Determination of Inhibition Constants (Ki) and Dissociation Rates for NS3/4A Protease

The potency of VX-950 is quantified by its inhibition constant (Ki), which reflects the affinity of the inhibitor for the enzyme. For the HCV genotype 1a NS3/4A protease, the steady-state inhibition constant (Ki*) was determined to be 7 nM. nih.govresearchgate.net The inhibition constant against the genotype 2a NS3/4A protease is between 30 to 50 nM, and for genotype 3a, it is approximately 300 nM, indicating a reduced potency compared to genotype 1a. researchgate.net

The dissociation rate constant (k_off_) describes the rate at which the enzyme-inhibitor complex breaks down. This parameter is crucial for understanding the duration of inhibition. The dissociation of the covalent complex between VX-950 and the genotype 1a HCV protease is a slow process, contributing to the inhibitor's sustained effect. researchgate.net

Characterization of Slow-Binding, Slow-Off Inhibition Mechanism

VX-950 exhibits a slow-binding and slow-dissociation mechanism when interacting with the NS3/4A protease. nih.gov This two-step process involves an initial rapid binding to form an initial enzyme-inhibitor complex, followed by a slower conformational change that results in a more tightly bound, stable complex. This mechanism is a key feature of its potent inhibitory action. nih.govresearchgate.net

The stability of the enzyme-inhibitor complex is often expressed as its half-life (t½), the time it takes for half of the complex to dissociate. For the complex formed between VX-950 and the genotype 1a HCV protease, the half-life of dissociation is nearly an hour. nih.govresearchgate.net Specifically, one study reported a half-life of 58 minutes for the bound enzyme-inhibitor complex. nih.gov This long half-life ensures a prolonged inhibition of the viral protease. nih.gov

Kinetic Profiling Methodologies, Including Progress Curve Analysis

The kinetic profiling of inhibitors like Telaprevir (B1684684) is essential for understanding their mechanism of action. Progress curve analysis is a powerful method used for this purpose. nih.gov This technique involves continuously monitoring the enzymatic reaction from its initiation to the completion or establishment of a steady state. By analyzing the entire reaction time course, detailed mechanistic parameters, including the rates of association and dissociation, can be determined. nih.govnih.gov This global analysis approach is particularly well-suited for characterizing slow-binding inhibitors like VX-950. nih.gov

Analysis of Time-Dependent Increase in Inhibition of Enzyme Activity

The slow-binding nature of VX-950 leads to a time-dependent increase in the inhibition of the NS3/4A protease. When the inhibitor is first introduced to the enzyme, the inhibition is not maximal. Over time, as the initial complex converts to the more stable, tightly bound form, the degree of inhibition increases until a steady state is reached. nih.govnih.gov This is reflected in cell-based assays, where the concentration of VX-950 required to inhibit HCV RNA replication by 50% (IC50) decreases with longer incubation times. For instance, in one study, the IC50 values were 0.574 µM after 24 hours, decreasing to 0.139 µM after 120 hours of incubation, demonstrating an increase in inhibitory effects over time. nih.gov

Data Tables

Table 1: Inhibition Constants of VX-950 against HCV NS3/4A Protease Genotypes

GenotypeInhibition Constant (Ki*)
Genotype 1a7 nM
Genotype 2a30 - 50 nM
Genotype 3a~300 nM

Data sourced from multiple studies. nih.govresearchgate.net

Table 2: Half-Life of the VX-950-NS3/4A Protease Complex

ParameterValue
Dissociation Half-life (t½)~58-60 minutes

This value is for the genotype 1a enzyme-inhibitor complex. nih.govresearchgate.net

Comparative Molecular and Mechanistic Studies with Other Hcv Protease Inhibitors

Comparison of Inhibition Mechanisms (e.g., Covalent vs. Non-Covalent Binding)

The inhibition of the HCV NS3/4A serine protease by various inhibitors can be broadly categorized into covalent and non-covalent binding mechanisms. Telaprevir (B1684684) falls into the category of a covalent, yet reversible, inhibitor. patsnap.comnih.govmedchemexpress.comnih.gov

Telaprevir's Covalent Mechanism: Telaprevir was developed through a structure-based drug design approach. nih.gov Its structure includes an α-ketoamide functional group that acts as a "warhead." nih.govnih.gov This group is key to its mechanism, as the electrophilic carbonyl of the ketoamide is attacked by the catalytic serine residue (Ser139) in the protease's active site. nih.gov This interaction forms a reversible, covalent tetrahedral adduct, which mimics the transition state of the natural peptide substrate cleavage. nih.govnih.gov This binding is characterized by a slow-binding and slow-dissociation kinetic profile, resulting in a long half-life (approximately 58 minutes) for the enzyme-inhibitor complex. medchemexpress.comnih.gov

Comparison with Other Protease Inhibitors:

Boceprevir (B1684563): Like Telaprevir, Boceprevir is also a linear, covalent, and reversible inhibitor that utilizes an α-ketoamide functional group to form a covalent bond with the active site serine (Ser139). nih.govnih.govnih.gov Its mechanism is therefore highly similar to that of Telaprevir.

Simeprevir: In contrast, Simeprevir is a second-generation, macrocyclic, non-covalent inhibitor. nih.gov It achieves its inhibitory effect through a multitude of non-covalent interactions, including hydrogen bonds and van der Waals forces, leading to an induced-fit binding within the active site of the NS3 protease. nih.gov

BILN 2061: This is another example of a non-covalent, peptidomimetic inhibitor of the NS3/4A protease. nih.govasm.org The difference in binding mechanism (covalent vs. non-covalent) between Telaprevir and BILN 2061 contributes to their distinct resistance profiles. nih.gov

The use of a covalent mechanism was a key strategy to enhance the affinity and potency of inhibitors for the shallow substrate-binding groove of the NS3/4A protease. nih.gov

Comparative Antiviral Potency and Breadth of Genotype Coverage

Telaprevir demonstrated potent antiviral activity, particularly against HCV genotype 1, but its efficacy varied significantly across different HCV genotypes. nih.govnih.gov

Genotype 1: Telaprevir is highly potent against genotype 1, with a steady-state inhibitory constant (Ki*) of 7 nM against the genotype 1b NS3/4A protease. medchemexpress.comnih.gov It shows efficacy against both subtypes 1a and 1b. nih.gov

Genotype 2: Telaprevir exhibits potent activity against genotype 2. nih.govnih.gov In one study, it was shown to have equal potency against genotype 2a protease as it does against genotype 1 enzyme. nih.gov However, other preliminary data indicated a four- to seven-fold higher inhibition constant (30 to 50 nM) against genotype 2a compared to 1a. researchgate.net

Genotype 3: The activity of Telaprevir against genotype 3 is limited. nih.govnih.govoup.com The inhibition constant against genotype 3a protease was found to be approximately 300 nM, representing a roughly 40-fold reduction in potency compared to genotype 1a. researchgate.net

Genotype 4: Limited in vitro data suggest that Telaprevir has activity against genotype 4, although it is reduced compared to genotype 1. oup.com Studies showed that a combination of Telaprevir with peginterferon and ribavirin (B1680618) had greater antiviral activity against genotype 4 than either Telaprevir monotherapy or peginterferon/ribavirin alone. oup.comresearchgate.netnih.gov

Genotypes 5 and 6: Experimental data have indicated that Telaprevir is active against genotypes 5 and 6. nih.gov

The table below provides a comparative overview of the antiviral potency of Telaprevir and other protease inhibitors.

Inhibitor Mechanism Potency against Genotype 1 Activity against Other Genotypes
VX-950 (Telaprevir) Covalent, ReversibleHigh (Ki*: 7 nM) medchemexpress.comnih.govGT2: Active nih.govGT3: Limited nih.govresearchgate.netGT4: Active oup.comresearchgate.netGT5/6: Active nih.gov
Boceprevir Covalent, ReversibleHighGenerally similar profile to Telaprevir, primarily targeting Genotype 1. nih.gov
Simeprevir Non-covalentHighGT1, GT2, GT4, GT6: Active GT3, GT5: Limited activity. nih.gov
Glecaprevir Non-covalentVery High (pM range)Pan-genotypic activity (GT1-6). nih.gov

Note: Potency can be measured by various metrics (IC50, EC50, Ki); this table provides a qualitative summary. GT = Genotype.

Cross-Resistance Profiles with Other Direct-Acting Antivirals (DAAs)

The emergence of drug-resistant viral variants is a significant challenge in antiviral therapy. Cross-resistance, where mutations conferring resistance to one drug also reduce susceptibility to another, is a key concern among inhibitors of the same class.

Mutations selected during Telaprevir therapy, particularly at NS3 amino acid positions V36, T54, R155, and A156, have been shown to confer cross-resistance to other first-generation protease inhibitors like Boceprevir. nih.govnatap.org A study confirmed cross-resistance to Telaprevir for Boceprevir-selected mutations at positions V36, T54, R155, A156, and V170. natap.org This is not surprising given their similar linear structures and covalent binding mechanisms. nih.gov

However, the cross-resistance profile is not always complete. For instance, the dominant Telaprevir-resistant mutant (A156S) was found to remain sensitive to the non-covalent inhibitor BILN 2061. nih.gov Conversely, major BILN 2061-resistant mutants (D168V and D168A) were fully susceptible to Telaprevir, indicating different mechanisms of resistance. nih.gov

Later-generation protease inhibitors were designed to have improved resistance profiles. For example, the pan-genotypic inhibitor Glecaprevir retains potency against some variants resistant to earlier drugs, although it is still highly susceptible to resistance-associated substitutions (RASs) at position A156. biorxiv.org

Resistance to Telaprevir is primarily associated with single amino acid substitutions in the NS3 protease domain. mdpi.com The key mutations emerge at several positions, with distinct patterns often observed between HCV subtypes 1a and 1b. oup.com

Key Telaprevir Resistance Mutations:

Position V36: Mutations to V36A/M/L are common. V36M is predominantly found in genotype 1a. natap.orgoup.com These generally confer low-level resistance. nih.govnatap.org

Position T54: Mutations to T54A/S are frequently observed, particularly in genotype 1b. natap.orgoup.com

Position R155: Mutations to R155K/T are critical. R155K is a high-barrier mutation often seen in genotype 1a and is associated with significant resistance. oup.comnih.gov This mutation can exist as a dominant quasispecies even in treatment-naïve patients, raising concerns about primary drug resistance. nih.gov

Position A156: Mutations to A156S/T/V confer high-level resistance. nih.govnatap.org A156S is more common in genotype 1b, while A156T/V can be found in both subtypes and often leads to cross-resistance against multiple protease inhibitors. nih.govnih.govoup.com

Position D168: Changes at this position, such as D168A/V/N, are also associated with resistance. nih.govmdpi.comoup.com

In clinical trials, the most common variants detected at treatment failure for subtype 1a were V36M, R155K, or a combination of both (V36M + R155K). oup.com For subtype 1b, the most frequent variants carried mutations such as V36A, T54A, or A156S/T. oup.com

The following table summarizes key resistance mutations and their impact on Telaprevir and other protease inhibitors.

Mutation HCV Subtype Impact on Telaprevir Cross-Resistance Notes
V36A/L/M 1a (V36M), 1b (V36A/L)Low-level resistance natap.orgConfers resistance to Boceprevir. natap.org
T54A/S 1b > 1aLow-level resistanceConfers resistance to Boceprevir. natap.org
R155K/T 1a > 1bHigh-level resistance nih.govnatap.orgShared resistance pathway for Telaprevir, Boceprevir, and Simeprevir. nih.gov
A156S/T/V 1b (A156S), Both (A156T/V)High-level resistance natap.orgA156T/V confer cross-resistance to Telaprevir and BILN 2061. nih.gov A156 mutations impact most PIs, including Glecaprevir. nih.govbiorxiv.org
D168A/V BothResistanceD168A/V mutants resistant to BILN 2061 are sensitive to Telaprevir. nih.gov D168 mutations impact Simeprevir and other PIs. acs.org

Structural Comparisons of VX-950-Protease Complexes with those of Other Inhibitors

Crystal structures of the HCV NS3/4A protease in complex with various inhibitors have provided critical insights into their binding modes and the molecular basis of drug resistance. acs.orgnih.gov To date, most crystal structures feature the inhibitor bound to the protease domain alone, rather than the full-length bifunctional protease-helicase protein. nih.govpnas.org

VX-950 (Telaprevir)-Protease Complex: The linear peptidomimetic structure of Telaprevir binds in the extended substrate cleft of the NS3 protease. nih.gov The covalent bond formed between its α-ketoamide group and the catalytic Ser139 firmly anchors the inhibitor in the active site. nih.gov The rest of the molecule makes additional hydrogen bonds and van der Waals contacts with active site residues, which stabilizes the complex. nih.gov

Comparison with Other Inhibitor Complexes:

Boceprevir: The binding mode of Boceprevir is structurally very similar to Telaprevir, reflecting their shared linear, covalent inhibitor class. nih.govresearchgate.net

Simeprevir (TMC435) and other Macrocyclic Inhibitors: Macrocyclic inhibitors like Simeprevir have a more constrained conformation. They occupy the active site differently than linear inhibitors. A key structural difference is that the bulky P2 moieties of many first and second-generation inhibitors (including Telaprevir, Boceprevir, and Simeprevir) protrude significantly from the "substrate envelope"—the space occupied by the natural substrates of the protease. nih.gov These protrusions make close contact with residues R155 and A156. Consequently, mutations at these sites can cause steric hindrance or loss of favorable interactions, selectively weakening inhibitor binding without severely compromising the protease's ability to process its natural substrates. nih.gov

Glecaprevir: This newer, pan-genotypic inhibitor also has a macrocyclic structure but incorporates fluorine substitutions. nih.govbiorxiv.org Structural analysis shows that Glecaprevir's binding mode is highly conserved across different genotypes. nih.gov Its enhanced potency and broader coverage are partly due to these modifications, which can create unique favorable interactions within the active site. However, its P2-P4 macrocycle still makes it vulnerable to steric clash caused by mutations at position A156. biorxiv.org

Interactions of Vx 950 with Host Cellular Components

Interaction with ATP-Binding Cassette (ABC) Transporters

Telaprevir (B1684684) has been shown to interact with key ABC transporters, namely P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govnih.gov These transporters are crucial in drug absorption and excretion, and their modulation can lead to significant drug-drug interactions. nih.gov

In vitro studies have demonstrated that telaprevir can inhibit the transport functions of both P-gp and BCRP. nih.gov Using a vesicle transporter assay, telaprevir was found to inhibit P-gp- and BCRP-mediated transport in a dose-dependent manner. nih.gov The 50% inhibitory concentration (IC₅₀) values were determined to be approximately 7 μmol/L for P-gp and approximately 30 μmol/L for BCRP, indicating that P-gp-mediated transport is more sensitive to inhibition by telaprevir. nih.govnih.gov

Further experiments confirmed these inhibitory effects. Photoaffinity labeling studies using iodoarylazidoprazosin (IAAP), a binding substrate for both transporters, revealed that telaprevir inhibited the binding of [¹²⁵I]-IAAP to both P-gp and BCRP. nih.govnih.gov However, some studies have shown conflicting results regarding BCRP, with one study using a pheophorbide A assay reporting that telaprevir did not inhibit BCRP. nih.gov That same study confirmed telaprevir is a substrate of P-gp and acts as a moderate inhibitor. nih.gov

Table 1: In Vitro Inhibition of ABC Transporters by Telaprevir

Transporter IC₅₀ Value Assay Method Reference
P-glycoprotein (P-gp/ABCB1) ≈ 7 μmol/L Vesicle Transporter Assay nih.gov, nih.gov

Kinetic analyses have been performed to elucidate the mechanism by which telaprevir inhibits ABC transporters. nih.gov Lineweaver-Burk plots derived from vesicle transport assays showed that telaprevir likely acts as a competitive inhibitor for both P-gp and BCRP. nih.govnih.gov This suggests that telaprevir directly competes with the transporters' substrates for binding. nih.gov

Interaction with Cytochrome P450 Enzymes

Telaprevir is a known substrate and inhibitor of the cytochrome P450 enzyme system, particularly CYP3A4. drugbank.comresearchgate.netresearchgate.net This interaction is a primary driver of several clinically relevant drug-drug interactions. researchgate.netnih.gov

Telaprevir functions as a competitive inhibitor of CYP3A4. nih.gov The mechanism involves telaprevir binding to the active site of the CYP3A4 enzyme, which is located in the endoplasmic reticulum of hepatocytes. nih.gov By occupying the active site, telaprevir prevents or reduces the metabolism of other drugs that are also substrates for CYP3A4. nih.gov When a drug with a similar or greater binding affinity for CYP3A4, such as telaprevir, is co-administered with another CYP3A4 substrate, it can displace the other compound from the enzyme. nih.gov This competitive inhibition leads to reduced metabolism and consequently, increased systemic bioavailability of the co-administered drug. nih.gov

Investigation into Potential Drug Repurposing beyond HCV (e.g., SARS-CoV-2 Mpro inhibition)

The established role of telaprevir as a protease inhibitor has prompted investigations into its potential use for other viral diseases, most notably COVID-19. nih.govresearchgate.net Drug repurposing screens have identified telaprevir as an inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. plos.orgbiorxiv.orgmedchemexpress.com

In silico studies suggested that telaprevir could effectively bind to the active site of the SARS-CoV-2 Mpro. nih.govresearchgate.net Subsequent in vitro analyses have confirmed this inhibitory activity. One study reported an IC₅₀ value of 15.25 μM for telaprevir against Mpro. biorxiv.org Another in vitro study demonstrated that telaprevir inhibits SARS-CoV-2 replication in cell culture with an IC₅₀ of 11.552 μM. nih.govnih.gov These findings highlight telaprevir as a candidate for therapeutic development against SARS-CoV-2, alongside other hepatitis C protease inhibitors like boceprevir (B1684563) and narlaprevir. nih.govplos.org

Table 2: In Vitro Inhibitory Activity of Telaprevir against SARS-CoV-2

Target IC₅₀ Value Assay System Reference
Main Protease (Mpro) 15.25 μM In Vitro Enzyme Assay biorxiv.org

Q & A

Q. What is the molecular mechanism of Telaprevir's inhibition of HCV replication?

Telaprevir is a peptidomimetic inhibitor targeting the HCV NS3-4A serine protease, an enzyme critical for viral polyprotein processing. Its inhibition mechanism involves reversible, slow-binding kinetics, where the compound competitively blocks the protease active site. The half-maximal inhibitory concentration (IC₅₀) of 0.35 μM was determined using enzymatic assays with purified NS3-4A protease and fluorogenic substrates . Structural studies (e.g., X-ray crystallography) confirm hydrophobic interactions between Telaprevir's P2 group and residues like Ala-156 and Arg-155 in the protease binding pocket, explaining its specificity .

Q. How do in vitro replicon models contribute to understanding Telaprevir's antiviral activity?

Subgenomic HCV replicon systems (genotype 1b) are used to evaluate Telaprevir's dose-response effects. These models quantify antiviral activity via HCV RNA reduction using RT-qPCR. For example, a 2-week incubation with 1 μM Telaprevir reduced HCV RNA by 4.7 log₁₀ in replicon cells, demonstrating potent suppression of viral replication. Replicon studies also assess resistance by introducing mutations (e.g., R155K) and measuring shifts in IC₅₀ values .

Q. What clinical trial designs established Telaprevir's efficacy in treatment-naïve HCV patients?

Phase Ib trials (e.g., Reesink et al., 2006) used randomized, placebo-controlled designs to evaluate Telaprevir monotherapy (450–1250 mg doses) over 14 days. Viral load reduction was measured via Roche COBAS TaqMan assays, showing median declines of 4.4 log₁₀ in the 750 mg group. Subsequent Phase III trials (ADVANCE, ILLUMINATE) incorporated triple therapy (Telaprevir + peginterferon-α + ribavirin) with 12-week Telaprevir lead-in, achieving sustained virologic response (SVR) rates of 75% vs. 44% with standard therapy .

Advanced Research Questions

Q. How do resistance mutations like R155K or V36M affect Telaprevir's binding efficacy?

Resistance profiling involves site-directed mutagenesis in replicon systems and enzymatic assays. For example, R155K reduces Telaprevir's binding affinity by disrupting hydrophobic interactions with its P2 group, increasing IC₅₀ by ~25-fold. Structural analysis (2.5 Å resolution) of the R155K mutant reveals minimal conformational changes in the protease except at residue 155, directly impacting drug binding . Resistance mutations are identified via population sequencing of HCV RNA from clinical trial patients with viral breakthrough .

Q. How can contradictory reports on Telaprevir's efficacy across HCV genotypes be methodologically reconciled?

While early studies (Forestier et al., 2007) reported no significant differences in Telaprevir's efficacy against genotypes 1, 2, and 3, later trials focused on genotype 1 due to its higher prevalence and lower response to interferon. Discrepancies arise from assay sensitivity (e.g., lower limit of detection in viral load assays) and patient selection (e.g., prior treatment history). Genotype-specific differences in protease domain structure (e.g., NS3/4A polymorphism) may also influence binding kinetics, requiring comparative enzymatic studies across genotypes .

Q. What methodologies optimize combination therapy to suppress resistance emergence?

Combination with peginterferon-α and ribavirin reduces resistance risk by targeting multiple viral mechanisms. Clinical protocols (e.g., the ADVANCE trial) use response-guided therapy, where treatment duration (24 vs. 48 weeks) is adjusted based on early viral load decline (e.g., HCV RNA <25 IU/mL at week 4). In vitro, additive/synergistic effects are quantified via combination indices (e.g., Chou-Talalay method), showing Telaprevir + interferon-α reduces replicon RNA by 4 log₁₀ at suboptimal concentrations .

Q. How do translational models bridge in vitro findings to clinical outcomes?

Rat pharmacokinetic studies and human hepatocyte models assess Telaprevir's metabolic stability and protein binding. For instance, Telaprevir exhibits ~59% plasma protein binding and a hepatic extraction ratio of 0.3 in rats, predicting moderate first-pass metabolism. These data inform clinical dosing schedules (e.g., 750 mg every 8 hours) to maintain trough concentrations above the protein-adjusted IC₉₀ (0.42 μM) .

Data Contradiction Analysis

Q. Why do some studies report sustained viral suppression post-Telaprevir withdrawal, while others observe rebound?

In replicon systems, prolonged Telaprevir exposure (≥14 days) eliminates detectable HCV RNA without rebound, suggesting eradication of replication-competent virus. However, clinical trials observed viral rebound in patients with pre-existing resistant variants (e.g., V36M/R155K), highlighting the need for combination therapy to target wild-type and resistant strains. Discrepancies emphasize the importance of resistance monitoring via deep sequencing in clinical cohorts .

Tables

Q. Table 1. Key Resistance Mutations and Telaprevir Sensitivity

MutationFold-Change in IC₅₀Method of DetectionClinical Relevance
R155K25xPopulation sequencingAssociated with viral breakthrough
V36M10xClonal sequencingReduces SVR in monotherapy
T54A15xEnzymatic assaysObserved in non-responders

Q. Table 2. Clinical Efficacy by Trial Phase

Trial PhaseSVR Rate (%)Key Design FeatureReference
Phase Ib93% (RNA ↓ ≥3 log₁₀)14-day monotherapy, genotype 1
Phase III75%12-week triple therapy + response-guided

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.